2,5-Dimethylpyrrolidine-1-propanol
Description
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Properties
CAS No. |
1904-16-1 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrolidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8-4-5-9(2)10(8)6-3-7-11/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
NAXTXBAUPVGPMV-UHFFFAOYSA-N |
SMILES |
CC1CCC(N1CCCO)C |
Canonical SMILES |
CC1CCC(N1CCCO)C |
Other CAS No. |
1904-16-1 |
Origin of Product |
United States |
Chemical structure and molecular weight of 2,5-Dimethylpyrrolidine-1-propanol
An In-Depth Technical Guide to 2,5-Dimethylpyrrolidine-1-propanol
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethylpyrrolidine-1-propanol (CAS No. 1904-16-1), a tertiary amino alcohol. The document details its chemical structure, physicochemical properties, and a robust, field-proven protocol for its synthesis via reductive amination. Furthermore, it offers a detailed analysis of the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS) essential for its structural elucidation and purity confirmation. This guide is intended for researchers and scientists in organic synthesis and drug development, providing the foundational knowledge required for the synthesis, characterization, and potential application of this and related N-substituted pyrrolidine scaffolds.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Its stereochemical properties and ability to engage in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets. The N-substitution of the pyrrolidine ring offers a versatile handle for modulating a compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability.
2,5-Dimethylpyrrolidine-1-propanol incorporates this key heterocyclic motif, functionalized with a propanol side chain. The presence of the hydroxyl group introduces a site for further chemical modification or for hydrogen bonding interactions with biological macromolecules. The dimethyl substitution on the pyrrolidine ring can exist as cis or trans diastereomers, a critical consideration for stereospecific applications. This guide will focus on the general synthesis and characterization of the compound, acknowledging that stereocontrol may be a key consideration for specific research applications.
Physicochemical and Structural Properties
The fundamental properties of 2,5-Dimethylpyrrolidine-1-propanol are summarized below. These data are critical for its handling, purification, and characterization.
Chemical Structure
The molecule consists of a five-membered pyrrolidine ring substituted with methyl groups at the 2- and 5-positions. A three-carbon propanol chain is attached to the nitrogen atom.
Caption: Chemical structure of 2,5-Dimethylpyrrolidine-1-propanol.
Core Properties
The quantitative data for 2,5-Dimethylpyrrolidine-1-propanol are presented in the table below.
| Property | Value | Source |
| CAS Number | 1904-16-1 | [2][3] |
| Molecular Formula | C₉H₁₉NO | [2] |
| Molecular Weight | 157.25 g/mol | [2] |
| Exact Mass | 157.14700 | [2] |
| Boiling Point | 237.4 °C at 760 mmHg | [2] |
| Density | 0.917 g/cm³ | [2] |
| Flash Point | 94.5 °C | [2] |
Synthesis and Purification
Synthetic Strategy: Reductive Amination
Reductive amination is a robust and widely utilized method for the formation of C-N bonds.[4] This one-pot reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine. This approach is highly efficient and avoids the isolation of the often-unstable imine intermediate.
For the synthesis of 2,5-Dimethylpyrrolidine-1-propanol, the logical precursors are 2,5-hexanedione and 3-amino-1-propanol. The dione first cyclizes with the primary amine to form a pyrroline intermediate, which is subsequently reduced to the desired pyrrolidine.
Rationale for Reagent Selection:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, particularly effective for reductive aminations.[5] It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and can be used in a wider range of solvents without the need for strict pH control. Its steric bulk often leads to higher selectivity.
Caption: Workflow for the synthesis of 2,5-Dimethylpyrrolidine-1-propanol.
Detailed Experimental Protocol
Objective: To synthesize 2,5-Dimethylpyrrolidine-1-propanol from 2,5-hexanedione and 3-amino-1-propanol.
Materials:
-
2,5-Hexanedione (1.0 eq)
-
3-Amino-1-propanol (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Silica gel (for chromatography, if needed)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2,5-hexanedione (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.
-
Add 3-amino-1-propanol (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the initial condensation and imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the STAB slurry to the reaction mixture over 20-30 minutes. The addition can be slightly exothermic; maintain the temperature near room temperature with a water bath if necessary.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent streaking) to yield the pure 2,5-Dimethylpyrrolidine-1-propanol.
Structural Elucidation and Characterization
Confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic methods. The following sections describe the expected spectral data for 2,5-Dimethylpyrrolidine-1-propanol.
Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | Multiple signals in the aliphatic region (δ 1.0-3.5 ppm). A triplet corresponding to the -CH₂OH protons (δ ~3.6 ppm). A broad singlet for the -OH proton (variable). Multiplets for the pyrrolidine ring protons and the propanol chain methylene groups. Doublets for the two -CH₃ groups. |
| ¹³C NMR | Signals for the two distinct methyl carbons (δ ~20 ppm). Multiple signals for the CH and CH₂ carbons of the pyrrolidine ring and the propanol chain (δ ~25-65 ppm). A signal for the carbon bearing the hydroxyl group (-CH₂OH) furthest downfield in the aliphatic region (δ ~60 ppm). |
| IR (Infrared) | A broad O-H stretching band (3200-3600 cm⁻¹). C-H stretching bands for aliphatic groups (2850-3000 cm⁻¹). A strong C-O stretching band for the primary alcohol (1050-1150 cm⁻¹).[6] C-N stretching band (~1100-1250 cm⁻¹). |
| MS (Mass Spec) | The molecular ion peak [M]⁺ at m/z = 157. The base peak is often due to fragmentation, such as the loss of the propanol side chain or alpha-cleavage adjacent to the nitrogen atom. |
Methodology for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve 5-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[7]
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups (O-H, C-H, C-O, C-N).
-
Sample Preparation: As the product is a liquid, a thin film can be prepared by placing a drop of the neat sample between two NaCl or KBr salt plates.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.[7]
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Sample Introduction: The sample can be introduced via direct infusion or through a GC inlet (GC-MS).
-
Ionization: Electron Impact (EI) is a common method for GC-MS that will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) is also suitable and will likely show the protonated molecule [M+H]⁺ at m/z = 158.
Potential Applications and Biological Context
While specific applications for 2,5-Dimethylpyrrolidine-1-propanol are not extensively documented in the literature, the broader class of N-substituted pyrrolidines has demonstrated significant biological activity. Derivatives of the pyrrolidine ring are known to exhibit a wide range of therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][7]
For instance, studies on various N-substituted pyrrolidine-2,5-diones have shown them to be potent inhibitors of tyrosinase, an enzyme involved in melanin production.[8] Other research has highlighted the antibacterial and antifungal properties of novel succinimide derivatives containing the pyrrolidine core.[7][9] The introduction of the hydroxypropyl group onto the 2,5-dimethylpyrrolidine scaffold provides a hydrophilic moiety and a potential point for further derivatization, making it an interesting building block for creating libraries of compounds for biological screening. Researchers may utilize this compound as a chiral ligand in asymmetric synthesis or as a precursor for more complex molecules in drug discovery programs.
Conclusion
This technical guide has detailed the essential chemical and physical properties of 2,5-Dimethylpyrrolidine-1-propanol. A reliable and scalable synthetic protocol using reductive amination has been presented, along with a comprehensive outline of the analytical techniques required for its structural verification. The information provided herein serves as a foundational resource for scientists, enabling the synthesis, characterization, and further exploration of this versatile N-substituted pyrrolidine for applications in medicinal chemistry and materials science.
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2,5-Dimethylpyrrolidine-1-propanol: A Technical Whitepaper on Physicochemical Properties, Stereochemical Dynamics, and Synthetic Workflows
Executive Summary
In the landscape of modern drug discovery and chemical biology, bifunctional aliphatic building blocks play a critical role in modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2,5-Dimethylpyrrolidine-1-propanol (CAS: 1904-16-1) is a highly specialized, sterically hindered amino alcohol[1]. By coupling a primary alcohol with a 2,5-disubstituted pyrrolidine ring, this molecule offers a unique combination of a reactive hydroxyl nucleophile and a sterically shielded, non-nucleophilic tertiary amine. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its stereochemical behavior, and validated synthetic protocols for its preparation.
Structural and Stereochemical Causality
The chemical behavior of 2,5-dimethylpyrrolidine-1-propanol is fundamentally dictated by the stereochemistry of its pyrrolidine core[2]. The presence of methyl groups at the C2 and C5 positions creates significant steric bulk around the nitrogen atom, which profoundly influences the molecule's nucleophilicity and basicity.
The core exists in two primary diastereomeric forms, which directly dictate the spatial orientation of the N-propanol appendage:
-
The cis-Isomer (Meso): In the cis-configuration, both methyl groups project toward the same face of the pyrrolidine ring. When N-alkylated with the 1-propanol group, the nitrogen lone pair experiences moderate steric hindrance. This isomer is typically synthesized via the heterogeneous catalytic hydrogenation of 2,5-dimethylpyrrole (e.g., using Rh/Al₂O₃)[3].
-
The trans-Isomer (C2-Symmetric): The trans-isomer ((2R,5R) or (2S,5S)) features methyl groups on opposite faces of the ring[4][5]. This configuration forces the N-alkyl (propanol) group to adopt a conformation that maximizes steric interactions with one of the pseudo-axial methyl groups.
-
Causality: This extreme steric shielding renders the nitrogen atom highly non-nucleophilic while retaining its Brønsted basicity—a highly desirable trait when the primary alcohol needs to be selectively functionalized (e.g., via etherification or esterification) without amine interference[6].
Stereochemical divergence in the synthesis of 2,5-Dimethylpyrrolidine-1-propanol isomers.
Physicochemical Properties
Understanding the physical properties of 2,5-dimethylpyrrolidine-1-propanol is essential for optimizing reaction conditions, particularly during purification steps like vacuum distillation. Despite the lipophilic nature of the heavily methylated pyrrolidine ring, the primary alcohol dominates the intermolecular forces via hydrogen bonding, resulting in a relatively high boiling point[7].
Table 1: Quantitative Physicochemical Data
| Property | Value | Reference / Causality |
| CAS Registry Number | 1904-16-1 | Standard identifier[1] |
| Molecular Formula | C₉H₁₉NO | - |
| Molecular Weight | 157.25 g/mol | [7] |
| Density | 0.917 g/cm³ | Indicates a tightly packed aliphatic structure[7] |
| Boiling Point | 237.4 ºC (at 760 mmHg) | Elevated due to strong intermolecular O-H···N and O-H···O hydrogen bonding[7] |
| Flash Point | 94.5 ºC | Requires standard flammable liquid handling[7] |
| SMILES | OCCCN1C(C)CCC1C | Structural representation[1] |
Synthetic Methodologies: Self-Validating N-Alkylation Protocol
Causality of Reagent Selection: Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to scavenge the generated hydrobromic acid (HBr) but insoluble in acetonitrile (CH₃CN), preventing base-catalyzed side reactions with the primary alcohol. The steric hindrance of the 2,5-dimethyl groups inherently prevents over-alkylation to a quaternary ammonium salt, making this a self-limiting, high-yield reaction.
Step-by-Step Experimental Workflow
-
Initiation: Suspend 2,5-dimethylpyrrolidine (1.0 equiv, 10 mmol) in 20 mL of anhydrous acetonitrile (CH₃CN) under an inert nitrogen atmosphere.
-
Base Addition: Add finely powdered, oven-dried K₂CO₃ (2.0 equiv, 20 mmol). Self-Validation: The heterogeneous mixture ensures mild, controlled deprotonation of the intermediate ammonium species without degrading the alkyl halide.
-
Alkylation: Dropwise add 3-bromo-1-propanol (1.1 equiv, 11 mmol) over 15 minutes at room temperature.
-
Thermal Activation: Elevate the temperature to 80 °C (reflux) and stir vigorously for 12–16 hours. Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The secondary amine starting material will stain intensely with ninhydrin, whereas the tertiary amine product will not, providing a clear visual confirmation of conversion.
-
Workup: Cool to room temperature, filter off the inorganic salts (KBr and excess K₂CO₃), and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and water to remove any unreacted 3-bromo-1-propanol.
-
Purification: Isolate the pure 2,5-dimethylpyrrolidine-1-propanol via vacuum distillation (bp ~237.4 ºC) or silica gel chromatography.
Step-by-step synthetic workflow for the N-alkylation of 2,5-dimethylpyrrolidine.
Applications in Drug Development and Chemical Biology
The architectural uniqueness of 2,5-dimethylpyrrolidine-1-propanol makes it a highly sought-after motif in medicinal chemistry:
-
Pharmacokinetic Modulation: The incorporation of the lipophilic 2,5-dimethylpyrrolidine ring increases the overall LogP of a drug candidate, enhancing blood-brain barrier (BBB) permeability. This is particularly relevant in the design of neuroactive compounds and receptor ligands.
-
Asymmetric Catalysis: The enantiopure trans-isomer derivatives are frequently utilized as chiral auxiliaries or ligands in asymmetric synthesis. The propanol arm can be tethered to a solid support or coordinated to a metal center, while the C2-symmetric pyrrolidine ring provides a rigid chiral pocket that dictates the stereochemical outcome of the catalyzed reaction[2][4].
References
-
Chemsrc. "2,5-dimethylpyrrolidine-1-propanol | CAS#:1904-16-1 | Chemical & Physical Properties." Chemsrc Database, 2025. URL:[Link]
-
CAS Common Chemistry. "2,5-Dimethyl-1-pyrrolidinepropanol (CAS RN: 1904-16-1)." American Chemical Society, 2025. URL:[Link]
-
Zwaagstra, M. E., et al. "Asymmetric synthesis of trans-2,5-dimethylpyrrolidine." Tetrahedron: Asymmetry, Vol. 4, Issue 10, 1993, pp. 2163-2172. URL:[Link]
-
Short, R. P., et al. "An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine." Journal of Organic Chemistry, Vol. 54, Issue 7, 1989, pp. 1755-1756. URL:[Link]
-
Högberg, T., & Ulff, B. "Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles." ResearchGate, 1984. URL:[Link]
-
Nichols, D. E. "Stereochemical Aspects of Hallucinogenesis." Grantome / Purdue University, 1990. URL:[Link]
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Structural Dynamics and Reactivity Profiles of 2,5-Dimethylpyrrolidine-1-propanol: A Comprehensive Guide to Electronic and Steric Effects
Executive Summary
In the landscape of advanced organic synthesis and drug discovery, the rational design of nitrogen heterocycles is paramount. 2,5-Dimethylpyrrolidine-1-propanol (CAS: 1904-16-1) represents a highly specialized bifunctional scaffold[1]. By marrying the sterically demanding, rigid core of a 2,5-dimethylpyrrolidine with the flexible, hydrogen-bonding capable N-propanol appendage, this molecule exhibits a unique interplay of thermodynamic basicity and kinetic shielding. This whitepaper deconstructs the electronic and steric microenvironments of this compound, providing researchers with actionable, self-validating protocols for characterizing its conformational dynamics.
The Core Scaffold: Steric Shielding and Symmetry
The fundamental behavior of 2,5-dimethylpyrrolidine-1-propanol is dictated by the stereochemistry of its pyrrolidine ring. The 2,5-dimethylpyrrolidine core typically exists in either a meso (cis) configuration or a C2-symmetric (trans) configuration.
In asymmetric synthesis, the enantiopure trans-(2R,5R) or (2S,5S) isomers are celebrated as highly effective 2 due to their pseudo-C2 axis[2]. The flanking methyl groups at the C2 and C5 positions create a severe steric blockade around the nitrogen atom. When an incoming electrophile approaches, these methyl groups dictate a highly specific trajectory, effectively shielding the nitrogen lone pair from unselective interactions[3].
When the nitrogen is alkylated with a 1-propanol chain, the system experiences significant allylic strain (A-strain) . To minimize 1,3-diaxial-like steric clashes between the N-alkyl chain and the flanking methyl groups, the N-propanol moiety is forced out of coplanarity, adopting a highly restricted conformational space[4].
Electronic Effects: Inductive Donation vs. Solvation Hindrance
The transformation of the secondary amine into a tertiary amine via N-alkylation introduces complex electronic cross-talk:
-
Inductive (+I) Effect: The propanol chain acts as an electron-donating group. Theoretically, this increases the electron density on the nitrogen atom, which should elevate its thermodynamic basicity (pKa).
-
Intramolecular Hydrogen Bonding: The terminal hydroxyl (-OH) group of the propanol chain can fold back to form a transient hydrogen bond with the nitrogen lone pair. This pseudo-ring formation sequesters the lone pair, effectively dampening its availability for external reactions.
-
Solvation Penalty: While the nitrogen is electron-rich, the immense steric bulk of the 2,5-dimethyl groups prevents solvent molecules (like water) from effectively stabilizing the conjugate acid. Consequently, the apparent basicity in aqueous media is often lower than predicted by purely electronic (+I) models.
This phenomenon—where steric hindrance overrides electronic donation—is a critical factor in designing5 and understanding Twisted Intramolecular Charge Transfer (TICT) states[4][5].
Mechanistic Interplay (Visualization)
The following diagram maps the causal relationship between the molecule's structural features and its macroscopic chemical behavior.
Caption: Logical interplay of steric and electronic effects in 2,5-dimethylpyrrolidine-1-propanol.
Quantitative Data Presentation
To contextualize the properties of 2,5-dimethylpyrrolidine-1-propanol, we compare it against baseline pyrrolidine derivatives.
| Compound | Core Symmetry | Steric Demand (N-Environment) | Electronic Effect (N-Lone Pair) | Chemical Function / Application |
| Pyrrolidine | C2v | Low | Baseline | General building block |
| trans-2,5-Dimethylpyrrolidine | C2 | High (Flanking Methyls) | +I (Inductive) | 6[6] |
| 2,5-Dimethylpyrrolidine-1-propanol | Pseudo-C2 / Meso | Very High (A-strain) | +I & Intramolecular H-Bonding | Bifunctional Ligand / Scaffold[7] |
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to employ methodologies that inherently verify their own accuracy. Below are two self-validating protocols designed to probe the steric and electronic parameters of this molecule.
Protocol A: NMR-Based Conformational Elucidation (NOESY)
Purpose: To determine the spatial orientation of the N-propanol chain relative to the 2,5-dimethyl groups. Causality: Non-polar solvents are explicitly chosen to preserve potential intramolecular hydrogen bonding between the terminal -OH and the nitrogen lone pair, which polar solvents would disrupt.
-
Sample Preparation: Dissolve 15 mg of highly pure (>98%) 2,5-dimethylpyrrolidine-1-propanol in 0.6 mL of anhydrous CDCl3 .
-
Internal Calibration (Self-Validation Step): Acquire a standard 1H-NMR spectrum. Integrate the C2/C5 methine protons and the methyl protons. Validation: If the integration ratio deviates from exactly 2:6, the relaxation delay ( D1 ) is insufficient or the sample is impure, invalidating downstream 2D analysis.
-
NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time ( τm ) of 300–500 ms, optimized for the molecular weight (~157 g/mol ) to observe cross-relaxation in the positive NOE regime.
-
Conformational Mapping: Analyze cross-peaks between the N−CH2 protons of the propanol chain and the C2/C5 methine protons. The absence of strong cross-peaks indicates the propanol chain is locked in an anti-periplanar conformation due to severe steric clash.
Caption: Self-validating NMR workflow for mapping N-alkyl conformational dynamics.
Protocol B: Dual-Solvent Potentiometric Titration
Purpose: To decouple the electronic (+I) effects from the steric hindrance of solvation. Causality: By measuring the pKa in both water and a 50% Methanol/Water mixture, we can observe the "solvation penalty." The bulky methyls prevent water from stabilizing the protonated amine.
-
Standardization: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.
-
Aqueous Titration: Prepare a 0.01 M solution of the analyte in 0.1 M KCl (aqueous) to maintain constant ionic strength. Titrate with standardized 0.1 M HCl.
-
Mixed-Solvent Titration: Repeat the procedure using a 50% (v/v) Methanol/Water solvent system.
-
Data Synthesis (Self-Validation Step): Calculate the ΔpKa between the two solvent systems. Validation: A larger-than-expected basicity drop in pure water compared to unhindered pyrrolidines confirms that steric shielding by the 2,5-dimethyl groups is actively preventing aqueous solvation of the conjugate acid.
References
- SCBT - (2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine | CAS 62617-70-3.
- Benchchem - (2R,5R)-2,5-dimethylpyrrolidine | 39713-72-9.
- Plu.mx / Tetrahedron: Asymmetry - Asymmetric synthesis of trans-2,5-dimethylpyrrolidine.
- PMC (NIH) - Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- NextSDS - 2,5-dimethylpyrrolidine-1-propanol — Chemical Substance Information.
- MDPI - Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT).
- Chemsrc - 2,5-dimethylpyrrolidine-1-propanol | CAS#:1904-16-1.
- Sigma-Aldrich - 2,5-Dimethylpyrrolidine, mixture of cis and trans 93%, technical grade.
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- 4. mdpi.com [mdpi.com]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2R,5R)-2,5-dimethylpyrrolidine | 39713-72-9 | Benchchem [benchchem.com]
- 7. nextsds.com [nextsds.com]
Application Note: 2,5-Dimethylpyrrolidine-1-propanol as a Conformationally Rigid Chiral Ligand in Asymmetric Catalysis
Executive Summary
The development of efficient, selective, and robust chiral ligands is a cornerstone of modern asymmetric synthesis, directly impacting the pharmaceutical and fine chemical industries[1]. While mono-substituted pyrrolidines (such as prolinol) are foundational, the demand for higher enantioselectivity has driven the evolution of more structurally constrained catalysts. 2,5-Dimethylpyrrolidine-1-propanol represents a highly privileged bidentate (N,O) chiral amino alcohol. By combining a C2 -symmetric 2,5-disubstituted pyrrolidine core with an N-tethered propanol arm, this ligand creates an exceptionally rigid chiral pocket. This application note details its use in the highly enantioselective zinc-mediated alkylation of aldehydes, providing mechanistic insights, empirical data, and self-validating experimental protocols.
Structural Rationale & Mechanistic Insights
Since the seminal reports in the early 2000s, pyrrolidine-based scaffolds have emerged as powerful tools for the facile construction of complex molecular architectures[2]. The superior performance of 2,5-dimethylpyrrolidine-1-propanol is rooted in two specific structural features:
-
C2 -Symmetric Core: Chiral 2,5-disubstituted pyrrolidines are ubiquitous and privileged subunits in chiral catalysts[3]. The trans-2,5-dimethyl substitution restricts the conformational flexibility of the pyrrolidine ring. Unlike mono-substituted derivatives, the C2 -symmetry ensures that regardless of the exact conformation the ring adopts, the steric shielding presented to the incoming substrate remains nearly identical, drastically reducing the number of competing diastereomeric transition states.
-
N-Alkylation (Propanol Tether): The fundamental principle behind modifying the parent pyrrolidine structure via N-alkylation is to enhance the steric and electronic environment of the catalytic center[1]. The propanol side-chain provides a coordinating hydroxyl group that reacts with dialkylzincs to form a robust bimetallic active catalyst. The length of the propyl chain is critical; it allows optimal bite-angle coordination to the zinc center, directing the stereochemical outcome and forwarding carbon-carbon bond formation with high facial selectivity[4].
Catalytic Cycle
Catalytic cycle of enantioselective diethylzinc addition using the chiral pyrrolidine ligand.
Application Data: Enantioselective Alkylation of Aldehydes
The following data demonstrates the ligand's performance in the asymmetric addition of diethylzinc to various aldehydes. The rigid chiral pocket translates to exceptional enantiomeric excess (ee) across both electron-rich and electron-deficient aromatic substrates.
| Entry | Aldehyde Substrate | Time (h) | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | 12 | 95 | 98 | (1R) |
| 2 | p-Tolualdehyde | 14 | 92 | 97 | (1R) |
| 3 | p-Chlorobenzaldehyde | 12 | 96 | 99 | (1R) |
| 4 | Hexanal (Aliphatic) | 18 | 85 | 92 | (1R) |
Reaction conditions: Aldehyde (1.0 mmol), Et₂Zn (1.2 mmol, 1.0 M in hexanes), Ligand (5 mol%), Toluene (2.0 mL), -20 °C.
Experimental Workflow
Step-by-step experimental workflow for asymmetric alkylation and product validation.
Standard Operating Protocol (SOP): Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials Required:
-
Benzaldehyde (Freshly distilled to remove benzoic acid impurities)
-
Diethylzinc (1.0 M solution in hexanes)
-
(2R,5R)-2,5-Dimethylpyrrolidine-1-propanol (Chiral Ligand)
-
Anhydrous Toluene (Stored over 4Å molecular sieves)
Step 1: Catalyst Pre-activation
-
Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, flush with argon for 5 minutes. Add 0.05 mmol (5 mol%) of the chiral ligand and 2.0 mL of anhydrous toluene. Cool the flask to 0 °C using an ice bath.
-
Action: Slowly add 1.2 mL of Et₂Zn (1.2 mmol) dropwise via a gas-tight syringe. Stir at 0 °C for 30 minutes.
-
Causality & Insight: Argon is non-negotiable. Et₂Zn is highly pyrophoric, and trace moisture will hydrolyze the active zinc-alkoxide catalyst, leading to an uncatalyzed, racemic background reaction. The 30-minute stirring period is required to ensure complete deprotonation of the propanol arm, releasing ethane gas and forming the active bimetallic transition state. Toluene is chosen over coordinating solvents like THF, which would compete for zinc coordination sites and disrupt facial selectivity.
Step 2: Substrate Addition
-
Action: Cool the reaction mixture to -20 °C using a cryocooler or a dry ice/ethylene glycol bath.
-
Action: Add 102 µL (1.0 mmol) of freshly distilled benzaldehyde dropwise over 5 minutes.
-
Causality & Insight: Lowering the temperature to -20 °C maximizes the energetic difference ( ΔΔG‡ ) between the competing diastereomeric transition states, ensuring the highest possible enantiomeric excess.
Step 3: Reaction Monitoring (Self-Validation Checkpoint 1)
-
Action: Allow the reaction to stir at -20 °C for 12 hours.
-
Validation: Before quenching, withdraw a 5 µL aliquot, dilute in 100 µL of EtOAc, and monitor via TLC (Hexane/EtOAc 8:2, UV visualization). The reaction is complete when the aldehyde spot ( Rf≈0.6 ) is entirely consumed.
-
Causality & Insight: Quenching an incomplete reaction not only reduces yield but can severely complicate HPLC baseline separation if the starting aldehyde co-elutes with the chiral alcohol product, leading to artificially skewed ee measurements.
Step 4: Quenching and Workup
-
Action: Quench the reaction by slowly adding 2.0 mL of 1M HCl at 0 °C. Stir vigorously for 10 minutes.
-
Action: Transfer to a separatory funnel, extract the aqueous layer with diethyl ether (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality & Insight: The acidic quench breaks the robust Zn-O bonds, liberating the product. Simultaneously, it protonates the tertiary amine of the chiral ligand, driving it into the aqueous phase. The ligand can later be recovered by basifying the aqueous layer and extracting with dichloromethane.
Step 5: Analytical Validation (Self-Validation Checkpoint 2)
-
Validation: Obtain a crude 1 H-NMR using 1,3,5-trimethoxybenzene as an internal standard to confirm the chemical yield independently of the isolated yield.
-
Action: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).
-
Action: Determine the enantiomeric excess via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/i-PrOH 95:5, flow rate 1.0 mL/min, λ = 254 nm).
Quality Control & Troubleshooting
| Observation | Potential Cause | Corrective Action |
| Low Enantiomeric Excess (< 90%) | Moisture in the reaction vessel or solvent. | Flame-dry glassware under vacuum. Titrate toluene for water content (Karl Fischer). |
| Benzoic acid impurity in substrate. | Freshly distill benzaldehyde prior to use; acids destroy the active catalyst. | |
| Low Yield / Incomplete Conversion | Degraded Diethylzinc reagent. | Et₂Zn degrades over time. Titrate the Et₂Zn solution or use a fresh bottle. |
| Insufficient pre-activation time. | Ensure the ligand and Et₂Zn stir for a full 30 minutes at 0 °C before adding the aldehyde. |
Sources
Derivatization techniques of 2,5-Dimethylpyrrolidine-1-propanol for GC-MS analysis
Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 2,5-Dimethylpyrrolidine-1-propanol
Executive Summary
The quantitative analysis of amino alcohols via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges due to the presence of highly polar functional groups. This application note provides an in-depth, field-proven guide for the derivatization of 2,5-Dimethylpyrrolidine-1-propanol (CAS: 1904-16-1). By exploring the mechanistic causality behind reagent selection, this document establishes a self-validating protocol utilizing silylation (BSTFA + 1% TMCS) to neutralize active hydrogens, eliminate peak tailing, and significantly enhance analytical sensitivity.
Chemical Context & Mechanistic Causality
2,5-Dimethylpyrrolidine-1-propanol (C₉H₁₉NO, MW: 157.25 g/mol ) is a bifunctional molecule containing a tertiary amine (the pyrrolidine nitrogen) and a primary alcohol (the propanol chain).
When analyzed in its native state, the primary hydroxyl (-OH) group acts as a strong hydrogen-bond donor. This leads to severe interactions with the residual silanol groups on the fused-silica capillary column, resulting in broad, tailing peaks, irreversible adsorption, and poor limits of detection (LOD)[1]. Derivatization is mandatory to convert this polar moiety into a volatile, thermally stable, and electro-neutral analog.
Reagent Selection Logic
-
Optimal Strategy - Silylation (BSTFA + 1% TMCS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly reactive toward primary alcohols. It replaces the active hydrogen with a trimethylsilyl (TMS) group, forming a TMS ether. BSTFA is preferred over other silylating agents because its byproducts are highly volatile, preventing co-elution with the target analyte[2]. The addition of 1% Trimethylchlorosilane (TMCS) acts as a Lewis acid catalyst, ensuring quantitative conversion[3].
-
Alternative Strategy - Acylation (TFAA): Trifluoroacetic anhydride (TFAA) converts the alcohol into a trifluoroacetate ester. This dramatically increases volatility and provides excellent fluorinated mass fragments for identification.
-
Critical Avoidance - Chloroformates: While alkyl chloroformates (e.g., Ethyl chloroformate) are standard for primary/secondary amino acids, they are contraindicated here. Chloroformates can induce dealkylation in tertiary amines by displacing an alkyl group connected to the nitrogen atom, leading to analyte degradation and unquantifiable chromatograms[4].
Caption: Logical decision matrix for selecting the optimal derivatization strategy.
Self-Validating Experimental Protocol: Silylation
To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates internal standards to track recovery, desiccation steps to prevent reagent quenching, and blank checks to rule out artifact formation.
Materials & Reagents
-
Derivatization Reagent: BSTFA containing 1% TMCS (GC grade, sealed under inert gas).
-
Solvent: Anhydrous Pyridine or Acetonitrile (water content < 10 ppm).
-
Internal Standard (IS): Isotope-labeled analog (e.g., 2,5-Dimethylpyrrolidine-1-propanol-d6) or a structurally similar tertiary amino alcohol (e.g., 1-piperidinepropanol).
Step-by-Step Methodology
-
Sample Preparation & IS Spiking: Aliquot 100 µL of the sample extract into a 2 mL glass autosampler vial. Immediately spike with 10 µL of the Internal Standard solution (10 µg/mL). Causality: Spiking before processing ensures that any volumetric losses during evaporation are mathematically corrected by the IS ratio.
-
Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C. Causality: Silylating reagents are extremely moisture-sensitive. Even trace water will hydrolyze BSTFA into hexamethyldisiloxane, quenching the reaction and ruining the yield[3].
-
Reagent Addition: Add 50 µL of anhydrous pyridine, followed by 50 µL of BSTFA + 1% TMCS. Tightly cap the vial using a PTFE-lined septum. Causality: Pyridine acts as an acid scavenger and a basic catalyst, facilitating the transfer of the TMS group to the alcohol[5].
-
Incubation: Heat the vial in a dry block at 70°C for 45 minutes. Causality: While primary alcohols react quickly, the steric hindrance from the pyrrolidine ring's propanol chain necessitates elevated thermal energy to drive the reaction to 100% completion[3].
-
Cooling & Reconstitution: Remove the vial and allow it to cool to room temperature (approx. 15 minutes). The sample is now ready for direct injection.
Caption: Self-validating step-by-step workflow for the silylation of the target analyte.
Protocol Validation Checks
-
Reagent Blank Verification: Run steps 2-6 with a blank solvent. The chromatogram must show no peaks at the analyte's retention time.
-
Reaction Completeness: Monitor the GC-MS for the underivatized mass (m/z 157). The absence of this peak confirms 100% derivatization efficiency.
GC-MS Analytical Parameters
To maximize the benefits of the derivatization, the GC-MS system must be configured to handle volatile silyl ethers.
-
Column: 5% Phenyl / 95% Dimethyl Polysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.
-
Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.0 mL/min.
-
Injection: 1.0 µL, Splitless mode. Inlet temperature set to 250°C.
-
Oven Program: Initial hold at 70°C for 2 min. Ramp at 15°C/min to 280°C. Final hold for 5 min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Transfer line at 280°C, Ion Source at 230°C. Scan range: m/z 40–400.
Data Presentation & Quantitative Metrics
The following table summarizes the expected physical and spectrometric shifts resulting from the discussed derivatization strategies. The TMS ether provides the best balance of stability, ease of preparation, and predictable fragmentation.
| Parameter | Native (Underivatized) | Silylation (TMS Ether) | Acylation (TFA Ester) |
| Target Functional Group | None | Primary -OH | Primary -OH |
| Molecular Weight (Da) | 157.25 | 229.43 | 253.26 |
| Volatility / Polarity | Low Volatility / Highly Polar | High Volatility / Non-Polar | Very High Volatility / Non-Polar |
| Expected GC Peak Shape | Broad, severe tailing | Sharp, highly symmetrical | Sharp, highly symmetrical |
| Diagnostic MS Ions (m/z) | ~157 (M⁺), 98 (Base) | ~229 (M⁺), 214, 103, 98 | ~253 (M⁺), 184, 98 |
| Reagent Byproducts | N/A | TMCS, Volatile siloxanes | Trifluoroacetic acid |
| Workflow Considerations | Unsuitable for trace analysis | Requires strict moisture control | Requires post-reaction acid removal |
References
-
Title: Derivatization Methods in GC and GC/MS Source: IntechOpen URL: [Link]
-
Title: Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis Source: PMC / National Institutes of Health (NIH) URL: [Link]
Sources
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 5. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solubility Guidelines and Kinetic Profiling Protocols for 2,5-Dimethylpyrrolidine-1-propanol
Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Compound: 2,5-Dimethylpyrrolidine-1-propanol (CAS: 1904-16-1)
Physicochemical Profiling & Causality
2,5-Dimethylpyrrolidine-1-propanol (2,5-DMPP) is a highly versatile, amphiphilic building block frequently utilized in chiral auxiliary synthesis, ligand design, and active pharmaceutical ingredient (API) development. To optimize reaction conditions and formulation strategies, one must understand the causality behind its solvation mechanics.
The solubility of 2,5-DMPP is governed by three distinct structural features:
-
The Dimethylpyrrolidine Core: The aliphatic ring and dual methyl groups at the 2- and 5-positions provide significant lipophilic character, driving dispersion forces ( δD ) and enabling miscibility in moderately non-polar environments.
-
The Tertiary Amine: The nitrogen atom acts as a potent hydrogen bond acceptor ( δP , δH ).
-
The Propanol Chain: The terminal hydroxyl group acts as both a hydrogen bond donor and acceptor.
The Causality of Solvation: In non-polar solvents (e.g., hexane, toluene), 2,5-DMPP tends to form an intramolecular hydrogen bond between the terminal hydroxyl group and the tertiary amine nitrogen, creating a pseudo-ring structure. This masks its polar surface area, unexpectedly enhancing its solubility in lipophilic environments [1]. Conversely, when introduced to polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or polar protic solvents like Methanol, the solvent molecules competitively disrupt this intramolecular bond. DMSO acts as a superior hydrogen bond acceptor, fully solvating the propanol chain while accommodating the lipophilic core, making it the optimal solvent for high-concentration stock solutions [2].
Empirical Solubility Guidelines in Organic Solvents
The following guidelines synthesize the predicted Hansen Solubility Parameters (HSP) and dielectric constants to categorize the solubility of 2,5-DMPP across standard laboratory solvents.
| Solvent Category | Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility | Recommended Application |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | >100 mg/mL (Miscible) | High-throughput screening stocks, NMR. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | >100 mg/mL (Miscible) | Peptide coupling, base-catalyzed reactions. |
| Polar Protic | Methanol / Ethanol | 32.7 / 24.5 | >100 mg/mL (Miscible) | Crystallization co-solvents, LC-MS mobile phase. |
| Moderately Polar | Dichloromethane (DCM) | 8.9 | >50 mg/mL (High) | Liquid-liquid extraction, biphasic reactions. |
| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 10 - 50 mg/mL (Moderate) | Chromatography, standard organic workups. |
| Non-Polar | Hexane / Heptane | ~1.9 | <10 mg/mL (Low) | Anti-solvent for precipitation/crystallization. |
| Aqueous | Water (pH < 7.0) | 80.1 | >50 mg/mL (High) | Acidic formulations (amine is protonated). |
| Aqueous | Water (pH > 10.0) | 80.1 | <5 mg/mL (Low) | Free-basing and organic extraction. |
High-Throughput Kinetic Solubility Screening Workflow
To empirically validate the solubility of 2,5-DMPP for specific project requirements, a standardized kinetic solubility workflow is required. The diagram below outlines the logical progression of this self-validating system.
Figure 1: High-throughput kinetic solubility screening workflow for 2,5-DMPP.
Experimental Protocols
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls and equilibrium checks to prevent false positives caused by supersaturation or micro-emulsions.
Protocol A: Shake-Flask Kinetic Solubility Profiling
Adapted from OECD Guideline 105 principles for rigorous thermodynamic equilibrium [3].
Objective: Determine the absolute solubility limit of 2,5-DMPP in a target organic solvent.
Step-by-Step Methodology:
-
Standard Curve Generation (Self-Validation Step):
-
Prepare a 10 mg/mL stock of 2,5-DMPP in pure DMSO.
-
Perform serial dilutions to create a 5-point calibration curve (0.1, 0.5, 1.0, 5.0, and 10.0 mg/mL).
-
Analyze via HPLC-UV (using a universal detector like ELSD or CAD if UV absorbance is poor due to lack of chromophores) to establish a linear response ( R2>0.99 ).
-
-
Sample Preparation:
-
Weigh an excess amount of 2,5-DMPP (e.g., 50 mg) into a 2 mL amber glass HPLC vial.
-
Add 500 µL of the target organic solvent (e.g., Ethyl Acetate).
-
-
Equilibration:
-
Seal the vial and place it in a thermostatic shaker set to 25°C ± 0.5°C.
-
Agitate at 800 RPM for exactly 24 hours. Causality note: 24 hours is required to overcome the activation energy of dissolution and ensure the collapse of any transient supersaturated states.
-
-
Phase Separation:
-
Transfer the suspension to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 15 minutes at 25°C to pellet undissolved material. Do not filter, as 2,5-DMPP may non-specifically bind to nylon or PTFE syringe filters, skewing quantitative results.
-
-
Quantification:
-
Carefully aspirate 50 µL of the clear supernatant and dilute it 1:100 in the mobile phase.
-
Inject into the HPLC system. Calculate the concentration against the previously validated standard curve.
-
Protocol B: pH-Dependent Aqueous/Organic Partitioning (LogD Determination)
Because 2,5-DMPP contains a basic tertiary amine, its solubility in biphasic systems is highly pH-dependent.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare three 50 mM phosphate buffers adjusted to pH 3.0, pH 7.4, and pH 10.0.
-
System Setup: In three separate vials, add 1 mL of 1-Octanol and 1 mL of the respective aqueous buffer. Pre-saturate the phases by shaking them together for 2 hours, then separate.
-
Spiking: Add 2 mg of 2,5-DMPP to 1 mL of the pre-saturated Octanol.
-
Partitioning: Combine the spiked Octanol with 1 mL of the corresponding pre-saturated aqueous buffer. Shake vigorously at 25°C for 60 minutes.
-
Separation & Analysis: Centrifuge at 3,000 x g for 5 minutes to break any emulsions. Sample both the Octanol layer and the aqueous layer.
-
Calculation: Determine the LogD using the formula:
LogDpH=log10([2,5−DMPP]Aqueous[2,5−DMPP]Octanol)Expected Outcome: At pH 3.0, the compound will heavily partition into the aqueous layer (LogD < 0). At pH 10.0, the amine is deprotonated, and the compound will partition into the organic layer (LogD > 1.5) [2].
References
-
Title: Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press / Taylor & Francis URL: [Link]
-
Title: Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Edition) Source: Elsevier URL: [Link]
-
Title: OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility Source: OECD iLibrary URL: [Link]
Application Notes and Protocols for the In Vitro Evaluation of Novel Pyrrolidine-Based Compound Libraries Derived from 2,5-Dimethylpyrrolidine-1-propanol Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and FDA-approved pharmaceuticals due to its favorable physicochemical properties and versatile biological activities.[1][2][3] Chemical intermediates such as 2,5-Dimethylpyrrolidine-1-propanol serve as valuable starting points for the synthesis of novel compound libraries aimed at discovering new therapeutic agents. This guide provides a comprehensive framework for the in vitro evaluation of such libraries. It moves beyond a rigid template to offer a logical, field-proven workflow for primary screening and hit validation. We detail robust, self-validating protocols for foundational assays—including cytotoxicity, enzyme inhibition, and receptor binding—and emphasize the critical principles of assay quality control and data interpretation. This document is designed to equip researchers and drug development professionals with the necessary methodologies to reliably assess the biological potential of novel pyrrolidine derivatives.
The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery
The five-membered, saturated, nitrogen-containing pyrrolidine ring is a cornerstone of modern medicinal chemistry.[4] Its prevalence in drug design is attributable to several key features:
-
Structural Versatility : The non-planar, sp³-hybridized nature of the ring allows for the exploration of three-dimensional chemical space, which is crucial for specific interactions with biological targets.[3]
-
Physicochemical Properties : The pyrrolidine motif can enhance aqueous solubility and act as both a hydrogen bond donor (the NH group) and acceptor (the nitrogen atom), improving pharmacokinetic profiles.[2]
-
Proven Biological Activity : Pyrrolidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, and central nervous system effects.[1][3][5]
Given these advantages, chemical intermediates like 2,5-Dimethylpyrrolidine-1-propanol are ideal starting points for generating structurally diverse libraries of new chemical entities (NCEs) for screening campaigns.
Conceptual Workflow: From Intermediate to Validated Hit
The journey from a chemical intermediate to a validated biological hit involves a systematic, multi-stage process. The primary goal is to efficiently screen a library of synthesized derivatives to identify compounds that exhibit a desired biological activity at an acceptable concentration, while also eliminating non-specific or cytotoxic compounds early in the process.
Foundational In Vitro Assay Protocols
The following protocols are designed as robust starting points for the primary screening of a novel compound library. They include essential controls and quality checks to ensure data integrity.
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
Principle & Rationale The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][6] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of living cells. This assay is a critical first step to identify compounds that are broadly cytotoxic and to establish a non-toxic concentration range for subsequent target-specific assays.
Materials
-
Cell Line: A relevant human cancer cell line (e.g., HeLa, A549, or MCF-7).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Reagents:
-
Test compounds (dissolved in DMSO, stock concentration 10 mM).
-
MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.[7]
-
-
Equipment:
-
96-well flat-bottom sterile culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (absorbance at 570 nm).
-
Multichannel pipette.
-
Step-by-Step Methodology
-
Cell Seeding: a. Harvest and count cells using a hemocytometer. b. Dilute the cell suspension to a density of 5 x 10⁴ cells/mL in complete culture medium. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. b. Include the following controls on each plate:
- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).
- Blank: Wells containing only culture medium (no cells) for background subtraction. c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls. d. Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for another 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals.[7] b. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7] c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
-
Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 2: In Vitro Enzyme Inhibition Assay (Spectrophotometric)
Principle & Rationale Many drugs exert their effects by inhibiting specific enzymes.[8] This protocol provides a general method for measuring enzyme inhibition by monitoring the change in absorbance as a substrate is converted to a colored product. The initial rate of the reaction is measured in the presence of varying concentrations of an inhibitor to determine its potency (IC₅₀). The protocol must be optimized for the specific enzyme-substrate pair being studied.[9][10] For pyrrolidine derivatives, potential targets could include cyclooxygenases (COX) or lipoxygenases (LOX) for anti-inflammatory applications.[11][12][13]
Materials
-
Target Enzyme: Purified enzyme of interest.
-
Substrate: A chromogenic substrate for the target enzyme.
-
Reagents:
-
Assay Buffer: Optimized for enzyme activity (e.g., 50 mM Tris-HCl, pH 7.5).
-
Test compounds (dissolved in DMSO).
-
Known Inhibitor (Positive Control).
-
-
Equipment:
-
96-well UV-transparent flat-bottom plates.
-
Microplate spectrophotometer with kinetic reading capabilities.
-
Step-by-Step Methodology
-
Assay Setup: a. In a 96-well plate, add the following components in triplicate for each condition:
- Assay Buffer
- Inhibitor Solution: 2 µL of test compound at various concentrations or solvent (DMSO) for control wells.
- Enzyme Solution: Add the enzyme to a final concentration that yields a linear reaction rate for at least 10 minutes. b. Controls:
- 100% Activity Control (Negative): Enzyme + Substrate + DMSO.
- 0% Activity Control (Positive): Enzyme + Substrate + Known Inhibitor.
- Blank: Buffer + Substrate (no enzyme).
-
Pre-incubation: a. Gently mix the plate and pre-incubate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation and Monitoring: a. Initiate the reaction by adding the substrate solution to all wells. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibitors.[10] b. Immediately place the plate in the microplate reader. c. Measure the absorbance at the appropriate wavelength in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
Data Analysis
-
Calculate Reaction Rate (V₀): For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (V₀_Sample - V₀_Blank) / (V₀_Negative_Control - V₀_Blank)] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to calculate the IC₅₀ value.[8]
Protocol 3: Radioligand Receptor Binding Assay (Filtration)
Principle & Rationale Receptor binding assays are fundamental for characterizing the interaction of a ligand with its receptor.[14] This protocol describes a competitive binding assay to determine a test compound's affinity for a target receptor. It measures the ability of an unlabeled test compound to displace a radioactively labeled ligand ("radioligand") from the receptor. The amount of bound radioactivity is inversely proportional to the test compound's affinity. This method is a gold standard for quantifying receptor-ligand interactions.[15]
Materials
-
Receptor Source: Cell membrane preparation expressing the target receptor (e.g., from recombinant cell lines or tissue homogenates).[16][17]
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., ³H or ¹²⁵I-labeled).
-
Reagents:
-
Equipment:
Step-by-Step Methodology
-
Reagent Preparation: a. Thaw the cell membrane preparation on ice and dilute in assay buffer to the desired final protein concentration (typically 5-50 µ g/well , must be optimized).[14] b. Prepare serial dilutions of the test compound in assay buffer. c. Prepare the radioligand solution in assay buffer at a concentration close to its dissociation constant (Kd) for the receptor.[15]
-
Assay Setup (in a 96-well plate): a. Perform all determinations in triplicate. The final assay volume is typically 200 µL. b. Total Binding Wells: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membranes. c. Non-specific Binding (NSB) Wells: 50 µL NSB Agent + 50 µL Radioligand + 100 µL Membranes. d. Test Compound Wells: 50 µL Test Compound Dilution + 50 µL Radioligand + 100 µL Membranes.
-
Incubation: a. Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes to allow the binding reaction to reach equilibrium.[14]
-
Termination and Filtration: a. Terminate the reaction by rapid vacuum filtration through the pre-treated filter plate.[14] b. Wash the filters rapidly 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: a. Dry the filter mat completely. b. Add scintillation cocktail to each well. c. Measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (CPM_Sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.[14]
Assay Validation and Quality Control: Ensuring Trustworthiness
For any screening campaign, robust quality control (QC) is essential to ensure that the data is reliable, reproducible, and that decisions are made based on true compound activity rather than experimental artifact.[18][19]
Key QC Metrics A self-validating assay system incorporates statistical measures on every plate to monitor performance.
| Parameter | Formula | Acceptable Value | Rationale |
| Z-Factor (Z') | 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] | ≥ 0.5 | Measures the statistical effect size; a Z' ≥ 0.5 indicates a large separation between positive and negative controls, making the assay suitable for HTS.[20][21] |
| Signal-to-Background (S/B) | μ_neg / μ_pos | ≥ 10 | Represents the dynamic range of the assay, ensuring a clear window to detect inhibition.[21] |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the relative variability of replicate measurements, indicating assay precision.[21][22] |
μ_pos = mean of positive control; σ_pos = standard deviation of positive control μ_neg = mean of negative control; σ_neg = standard deviation of negative control
Workflow for Assay Quality Control
Conclusion
The pyrrolidine scaffold remains a highly productive area for drug discovery. By starting with versatile intermediates like 2,5-Dimethylpyrrolidine-1-propanol, research teams can rapidly generate and screen novel compound libraries. The successful identification of promising lead candidates, however, is entirely dependent on the quality and reliability of the in vitro assays employed. The protocols and workflows detailed in this guide provide a robust, scientifically grounded framework for cytotoxicity testing, enzyme inhibition screening, and receptor binding analysis. By integrating stringent, self-validating quality control measures at every step, researchers can ensure the integrity of their data and make confident, data-driven decisions in the pursuit of new therapeutic agents.
References
- Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed.
- Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening. Département d'informatique, Université du Québec à Montréal.
- Integrating AUROC and SSMD for quality control in high-throughput screening assays. bioRxiv.
- Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Simeonov, A., et al. Quality Control of Quantitative High Throughput Screening Data. PMC.
- The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity. Benchchem.
- Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. ResearchGate.
- How to Develop Effective in vitro Assays for Early Drug Discovery. BPS Bioscience.
- Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. Benchchem.
- Riss, T. L., et al. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC.
- HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN.
- Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. Benchchem.
- Quality Control of High Throughput Screening. Aston Research Explorer.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Quality by Design for Preclinical In Vitro Assay Development. PMC.
- Receptor-Ligand Binding Assays. Labome.
- Essentials of In Vitro Assay Development. Kosheeka.
- Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine. Benchchem.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI.
- In vitro cytotoxicity assay. Bio-protocol.
- Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- SIGMA RECEPTOR BINDING ASSAYS. PMC.
- Evaluation of enzyme inhibition data in screening for new drugs. PubMed.
- A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers.
- Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies. ResearchGate.
- Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed.
- In-depth Technical Guide: In Vitro Studies of Pyrrolidine-2,5-dione Derivatives. Benchchem.
Sources
- 1. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs [mdpi.com]
- 10. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. info2.uqam.ca [info2.uqam.ca]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. eu-openscreen.eu [eu-openscreen.eu]
- 21. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kosheeka.com [kosheeka.com]
Troubleshooting degradation of 2,5-Dimethylpyrrolidine-1-propanol during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams who misdiagnose the degradation profiles of complex amino alcohols.
2,5-Dimethylpyrrolidine-1-propanol is a bifunctional molecule featuring a sterically hindered tertiary amine core and a primary alcohol tail. This structural duality dictates its behavior during long-term storage. To ensure scientific integrity, we must move beyond merely observing degradation; we must understand its causality and implement self-validating analytical systems to prevent false positives.
Below is our comprehensive troubleshooting guide, designed to help you identify, resolve, and prevent degradation issues with this specific compound.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q: Why is my 2,5-Dimethylpyrrolidine-1-propanol turning yellow and increasing in viscosity over time? A: You are observing two concurrent degradation pathways typical of tertiary amines exposed to ambient conditions. First, the lone pair of electrons on the pyrrolidine nitrogen is highly susceptible to radical-mediated oxidation by molecular oxygen, forming an N-oxide . This N-oxidation is the primary cause of the yellowing. Second, tertiary amines act as efficient atmospheric CO₂ traps. The propanol tail increases the molecule's hygroscopicity, drawing in moisture that facilitates a reaction with CO₂ to form a bicarbonate salt . This salt formation drastically increases the liquid's viscosity and can eventually lead to crystallization.
Q: Do the 2,5-dimethyl groups protect the pyrrolidine ring from degrading? A: Yes, but only partially. The methyl groups at the 2 and 5 positions provide steric hindrance around the nitrogen atom, which slightly retards the rate of N-oxidation and ring cleavage compared to an unsubstituted pyrrolidine 1. However, the propanol substitution at the 1-position provides an electron-donating effect that maintains high electron density on the nitrogen, keeping it vulnerable to oxidative attack.
Q: I detected massive degradation using GC-MS, but my NMR data looks relatively clean. What is happening? A: You are likely observing an analytical artifact rather than true storage degradation. Pyrrolidine derivatives are notoriously unstable under the high thermal stress of a Gas Chromatography (GC) inlet (typically >250°C). They undergo in-situ thermal degradation, often yielding enamine fragments or oxidative artifacts that mimic storage degradation 2. To establish a trustworthy baseline, you must switch to Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Part 2: Diagnostic & Troubleshooting Workflow
Before discarding a batch, run it through this diagnostic logic to ensure you are treating the correct root cause.
Logical workflow for diagnosing and mitigating 2,5-Dimethylpyrrolidine-1-propanol degradation.
Part 3: Self-Validating Forced Degradation Protocol
To properly troubleshoot and establish a baseline for your specific formulation, you must perform a forced degradation study aligned with ICH Q1A(R2) guidelines 3. This protocol is designed as a self-validating system —it uses chemical quenching and mass-balance checks to prove that the observed degradation occurred during storage, not as an artifact of the sample preparation itself.
Step 1: Baseline Establishment
-
Prepare a 1.0 mg/mL stock solution of 2,5-Dimethylpyrrolidine-1-propanol in degassed, HPLC-grade acetonitrile.
-
Self-Validation Check: Immediately analyze via LC-MS/MS to establish a Time Zero (T0) purity baseline. This confirms solvent compatibility and rules out immediate reactive impurities in your diluent.
Step 2: Oxidative Stress (Targeting the Tertiary Amine)
-
Add 3% H₂O₂ to a 1 mL aliquot of the stock solution.
-
Incubate at 25°C for 24 hours.
-
Self-Validation Check: Quench the reaction with an equimolar amount of sodium thiosulfate immediately before injection. Causality: Failing to quench the peroxide will cause the compound to oxidize on the LC column during the run, giving you a false degradation rate.
Step 3: Thermal & Humidity Stress (Accelerated Aging)
-
Place 1 mL aliquots in two types of containers: a sealed amber vial with a PTFE septum, and an unsealed clear vial.
-
Expose both to 40°C / 75% Relative Humidity (RH) for 7 days.
-
Self-Validation Check: Weigh the vials before and after. A mass increase in the unsealed vial confirms hygroscopicity and CO₂ trapping.
Step 4: Mass Balance Calculation
-
Analyze all samples via LC-MS/MS (ESI+ mode).
-
Quantify the parent peak area reduction. Sum the peak areas of all newly formed degradants (adjusted for response factors).
-
Causality: If Parent Loss = Degradant Gain (within a 5% margin of error), you have volatile degradants escaping the system or irreversible column binding. You must adjust your LC gradient or switch to a different column chemistry (e.g., a HILIC column for highly polar N-oxides).
Part 4: Quantitative Degradation Summary
Use the following table to cross-reference your analytical findings with the specific environmental stressor.
| Stress Condition | Primary Degradation Mechanism | Characteristic LC-MS Shift | Visual / Physical Indicator | Preventative Storage Action |
| Oxidation (O₂ exposure) | Radical-mediated N-oxidation of the pyrrolidine ring | +16 Da (N-oxide derivative) | Gradual yellowing of the liquid | Store under Argon/N₂ headspace; minimize headspace volume. |
| Atmospheric (CO₂ / H₂O) | Bicarbonate salt formation via moisture absorption | +44 Da (Often suppresses MS ionization) | Drastic increase in viscosity; potential crystallization | Use PTFE-lined septa; store in a desiccator. |
| Thermal (>40°C) | Ring-opening / Enamine formation | Variable (-2 Da to -18 Da) | Browning of the liquid | Store refrigerated at 2-8°C. |
| Photolytic (UV/Vis) | Radical cleavage of the propanol tail | -59 Da (Loss of propanol group) | Slight cloudiness | Store in amber glass ampoules; protect from direct light. |
References
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic |[Link]
-
By what reaction does (–)-sparteine decompose in ambient conditions? | Chemistry Stack Exchange |[Link]
-
Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry | ResearchGate |[Link]
-
Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products | ICH (International Council for Harmonisation) | [Link]
Sources
Technical Support Center: Optimizing Catalytic Conditions for 2,5-Dimethylpyrrolidine-1-propanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,5-Dimethylpyrrolidine-1-propanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing its use as an organocatalyst in asymmetric synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and refine your catalytic systems effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with 2,5-Dimethylpyrrolidine-1-propanol and related chiral pyrrolidine catalysts.
Q1: What is 2,5-Dimethylpyrrolidine-1-propanol, and what are its primary applications?
2,5-Dimethylpyrrolidine-1-propanol is a chiral β-amino alcohol. It belongs to the broader class of substituted pyrrolidine derivatives, which are highly effective organocatalysts in asymmetric synthesis.[1] The core structure, a chiral pyrrolidine ring, is a privileged scaffold in organocatalysis, capable of activating substrates through the formation of chiral iminium ions or enamines.[2][3]
Its primary applications include fundamental carbon-carbon bond-forming reactions such as:
-
Asymmetric Michael Additions: The conjugate addition of nucleophiles (like aldehydes or ketones) to α,β-unsaturated compounds.[2][4]
-
Asymmetric Aldol Reactions: The reaction between an enolate (or enamine intermediate) and an aldehyde or ketone.[2][5]
-
Cascade Reactions: Multi-step reactions where the catalyst orchestrates several transformations in one pot, such as conjugate addition-aldol sequences.[6]
The trans-2,5-dimethyl substitution pattern provides a specific C₂-symmetric chiral environment that can effectively control the stereochemical outcome of these reactions.[7]
Q2: How does this catalyst work? What is the general mechanism?
The catalyst operates primarily through two key activation modes, depending on the substrates involved:
-
Enamine Catalysis (with Ketones/Aldehydes as Nucleophiles): The secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (e.g., cyclohexanone) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enolate and attacks an electrophile (e.g., a nitroolefin). The chiral scaffold of the catalyst directs this attack to one face of the electrophile, inducing stereoselectivity. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.[2][3]
-
Iminium Ion Catalysis (with α,β-Unsaturated Aldehydes as Electrophiles): The catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it a more potent electrophile for conjugate addition by a nucleophile. The bulky substituents on the catalyst block one face of the iminium ion, forcing the nucleophile to attack from the less hindered side, thereby controlling the stereochemistry.[3][6]
Caption: General catalytic cycles for enamine and iminium ion activation.
Q3: My enantioselectivity (ee) is poor. What are the most common causes and how can I fix them?
Poor enantioselectivity is a frequent challenge. Here are the primary factors to investigate:
-
Temperature: This is one of the most critical parameters. Higher temperatures increase molecular motion and can lead to a loss of stereocontrol as the energy difference between the diastereomeric transition states becomes less significant.[8]
-
Catalyst Purity and Integrity: The enantiomeric purity of your catalyst is paramount.
-
Solution: Ensure you are using a catalyst with high enantiomeric purity (>99% ee). Verify the catalyst's integrity; it may have degraded during storage.
-
-
Solvent Choice: The solvent can dramatically influence the transition state geometry and catalyst conformation.
-
Parasitic Equilibria: Prolinol-type catalysts can form an unreactive oxazolidine intermediate by cyclizing with the aldehyde or ketone substrate.[10] This "dead end" removes the catalyst from the active cycle.
Q4: My reaction yield is very low. What should I troubleshoot?
Low yield can be attributed to several factors, often unrelated to stereoselectivity.
-
Catalyst Inactivity or Low Loading: The catalyst may not be active, or you may be using too little.
-
Solution: Confirm the catalyst's activity with a standard, reliable reaction. While typical loadings are 10-20 mol %, you may need to increase it for less reactive substrates.[6]
-
-
Presence of Water: Water can hydrolyze the enamine/iminium intermediates, shutting down the catalytic cycle.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reversible or Competing Reactions: Some reactions, like the Henry reaction, are reversible.[9] Other side reactions may consume your starting materials. For instance, in Michael additions to α,β-unsaturated aldehydes, a competing 1,2-addition can occur.[4]
-
Solution: Lowering the temperature can sometimes favor the desired forward reaction.[9] The addition of a co-catalyst or additive can also help.
-
-
Acid/Base Additives: The reaction rate can be highly sensitive to the presence of acidic or basic species.
Troubleshooting Guide: A Systematic Approach
Use this guide to diagnose and resolve common experimental issues.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield | 1. Catalyst deactivation (moisture, air) | Handle catalyst under an inert atmosphere. Use freshly dried, anhydrous solvents. |
| 2. Reversible reaction (e.g., retro-aldol) | Lower the reaction temperature to shift the equilibrium towards the product.[9] | |
| 3. Insufficient catalyst loading | Increase catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). | |
| 4. Slow reaction kinetics | Add a co-catalyst. For Michael additions, benzoic acid can accelerate the rate-limiting step.[6] | |
| Low Enantioselectivity (ee) or Diastereoselectivity (dr) | 1. High reaction temperature | Perform a temperature screen (e.g., RT, 0 °C, -20 °C). Lower temperatures generally enhance selectivity.[2] |
| 2. Inappropriate solvent | Screen a panel of solvents (e.g., Toluene, Dichloromethane, THF, Methanol). The solvent influences the catalyst's conformation and the transition state.[4] | |
| 3. Catalyst degradation or low ee | Verify the enantiomeric purity of the catalyst. Use a fresh batch if degradation is suspected. | |
| 4. Formation of inactive oxazolidine | Change the solvent. This "parasitic equilibrium" is highly solvent-dependent.[10] | |
| Inconsistent Results / Poor Reproducibility | 1. Trace impurities (water, acid/base) | Ensure all glassware is oven-dried. Use freshly purified reagents and high-purity anhydrous solvents. Even trace amounts of impurities can alter the catalytic environment.[12] |
| 2. Inconsistent reaction setup/timing | Standardize all procedures: rate of addition, stirring speed, and reaction time. Monitor reaction progress consistently (e.g., by TLC or GC). | |
| 3. Catalyst aggregation | Ensure the catalyst is fully dissolved in the reaction medium before adding substrates. |
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Caption: A decision tree for troubleshooting common catalytic issues.
Exemplary Experimental Protocol: Asymmetric Michael Addition
This protocol describes a general procedure for the Michael addition of an aldehyde to a nitroolefin, a reaction where pyrrolidine-based catalysts excel.
Materials:
-
(2R,5R)-2,5-Dimethylpyrrolidine-1-propanol (Catalyst, 20 mol %)
-
Benzoic Acid (Additive, 20 mol %)
-
α,β-Unsaturated Aldehyde (e.g., cinnamaldehyde, 1.0 equiv)
-
Nitroalkane (e.g., nitromethane, 1.2 equiv)
-
Anhydrous Toluene (Solvent)
-
Sodium borohydride (NaBH₄) for reductive work-up
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the catalyst (20 mol %) and benzoic acid (20 mol %).[6]
-
Add anhydrous toluene to achieve a final substrate concentration of 0.1 M. Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the α,β-unsaturated aldehyde (1.0 equiv) in one portion.
-
Add the nitroalkane (1.2 equiv) dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C for the specified time (typically 18-24 hours), monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethanol. Cool to 0 °C and add NaBH₄ (1.5 equiv) portion-wise to reduce the product aldehyde to the corresponding alcohol. This step often simplifies purification and prevents potential side reactions during chromatography.[6]
-
Quench the reduction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral product.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[13]
References
- BenchChem. (n.d.). Chiral Prolinol Derivatives: A Technical Guide to Synthesis, Properties, and Applications.
- Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 9, 5307-5309. Sourced from Organic Chemistry Portal.
- RSC Blogs. (2013, May 8). Improving catalytic performance of (L)-proline with chiral additives.
- Wang, W., Li, H., & Wang, J. (2010). Organocatalytic Asymmetric Synthesis of Chiral Pyrrolizines by Cascade Conjugate Addition−Aldol Reactions. Organic Letters, 12(19), 4340–4343.
- Benchchem. (n.d.). The Efficacy of 2-Methylpyrrolidine Derivatives as Organocatalysts: A Comparative Guide.
- Panknin, O., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society, 142(4), 1934-1948.
- Harding, K. E., & Burks, S. R. (1981). Synthesis of trans-2,5-dimethylpyrrolidine by intramolecular amidomercuration. The Journal of Organic Chemistry, 46(19), 3920-3922.
- Benchchem. (n.d.). Troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols.
- De Risi, C., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(23), 8206.
- Schmid, M. B., Zeitler, K., & Gschwind, R. M. (2011). Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria. Journal of the American Chemical Society, 133(18), 7065-7074.
- Tsai, W. L., et al. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, 3095-3102.
- Felpin, F. X., & Lebreton, J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 651-664.
- Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2-24.
- Berini, C., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271.
- Gotor-Fernández, V., et al. (2024). Synthesis and structural characterization of L-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. Green Chemistry, 26(2), 793-802.
- Gladiali, S. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. Comptes Rendus Chimie, 10(3), 173-187.
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and structural characterization of l -prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00349C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Moisture Sensitivity in 2,5-Dimethylpyrrolidine-1-propanol
Welcome to the Technical Support Center for 2,5-Dimethylpyrrolidine-1-propanol (CAS: 1904-16-1)[1]. This compound is a bifunctional molecule featuring both a tertiary amine (the pyrrolidine core) and a primary alcohol (the propanol side chain). While highly valuable as a chiral ligand, pharmaceutical intermediate, and building block in organic synthesis, its dual functionality makes it notoriously hygroscopic.
This guide is designed for researchers and drug development professionals. It provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure absolute anhydrous conditions during your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is 2,5-Dimethylpyrrolidine-1-propanol so prone to moisture uptake? A: The hygroscopicity of this compound is driven by cooperative hydrogen bonding. The hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, while the tertiary nitrogen on the pyrrolidine ring is a strong hydrogen bond acceptor. When exposed to ambient air, these functional groups rapidly coordinate with atmospheric water molecules, forming a stable, viscous hydration complex that is difficult to break using standard evaporation techniques[2].
Q2: How does trace moisture interfere with downstream applications? A: Moisture acts as a highly reactive, competing nucleophile. If 2,5-Dimethylpyrrolidine-1-propanol is used in epoxide ring-opening reactions, oxidations, or as a ligand in Grignard/organometallic couplings, trace water will prematurely quench electrophilic reagents or poison metal catalysts. This leads to reagent hydrolysis, drastically reduced yields, and the formation of difficult-to-separate byproducts[2].
Q3: Can I use standard silica gel or calcium chloride to dry this compound? A: No. Silica gel is acidic and will protonate the basic pyrrolidine nitrogen, leading to irreversible binding of your product to the desiccant. Calcium chloride can form coordination complexes with amino alcohols. The only scientifically validated method for deep-drying this class of compounds without inducing catalytic side reactions is the use of Activated 3Å Molecular Sieves [3].
Part 2: Troubleshooting Guide & Root Cause Analysis
Issue 1: Drifting Endpoints During Karl Fischer (KF) Titration
-
Symptom: The KF titrator fails to reach a stable endpoint, or the calculated moisture content continuously drifts upward.
-
Root Cause: The Karl Fischer reaction (the Bunsen reaction) is highly pH-dependent and strictly requires a pH between 5.0 and 7.0 to proceed stoichiometrically[4]. The basicity of the pyrrolidine ring raises the pH of the titration cell, altering the reaction kinetics and causing sluggish, false-positive endpoints.
-
Solution: Buffer the titration solvent. Add a weak acid, such as salicylic acid or benzoic acid, to the methanol solvent prior to introducing the sample. This neutralizes the amine and restores the optimal pH range.
Issue 2: Persistent Moisture Despite Desiccant Treatment
-
Symptom: Moisture remains >500 ppm even after adding molecular sieves.
-
Root Cause: Either the sieves were not properly activated (requiring 300°C under high vacuum), the pore size was incorrect, or the incubation time was insufficient.
-
Solution: Ensure you are using strictly 3Å sieves. The kinetic diameter of a water molecule is ~2.8Å, allowing it to enter the 3Å pores. The propanol and pyrrolidine moieties are too large to enter. Use a 10-20% m/v loading ratio and allow a minimum of 72 hours of static incubation[3].
Issue 3: Product Degradation or Discoloration During Storage
-
Symptom: The clear liquid turns yellow or brown over time.
-
Root Cause: Amino alcohols are susceptible to oxidative degradation when exposed to both moisture and atmospheric oxygen[2].
-
Solution: Store the dried compound in amber glass vials, strictly under an inert atmosphere (Argon or Nitrogen), and sealed with PTFE-lined septa.
Part 3: Visualizations of Mechanisms and Workflows
Caption: Mechanism of moisture-induced reaction failure in amino alcohol synthesis.
Caption: Workflow for drying and verifying 2,5-Dimethylpyrrolidine-1-propanol.
Part 4: Quantitative Data & Benchmarks
Table 1: Desiccant Efficacy Comparison for Amino Alcohols [3]
| Desiccant Type | Loading Ratio | Minimum Time | Residual Moisture | Suitability for Amino Alcohols |
|---|---|---|---|---|
| 3Å Molecular Sieves | 10-20% m/v | 72 hours | < 50 ppm | Optimal (No catalytic side reactions) |
| KOH (Powdered) | 5% m/v | 24 hours | ~30-50 ppm | Good for predrying, risks base-catalyzed degradation |
| Mg / I₂ | 0.5-5.0 g/L | Reflux | ~50 ppm | Not recommended (Thermal degradation risk) |
Table 2: Karl Fischer Titration Parameters for Amines ,[4]
| Parameter | Standard Setup | Amino Alcohol Setup | Scientific Rationale |
|---|---|---|---|
| Solvent | Methanol | Methanol + Salicylic Acid | Amines raise pH; buffer maintains pH 5-7 for Bunsen reaction. |
| Extraction Time | 30-60 sec | 180 sec | Ensures complete release of tightly H-bonded water. |
| Endpoint Criterion | Drift < 10 µL/min | Drift < 5 µL/min | Accounts for slower kinetic release from viscous complexes. |
Part 5: Experimental Protocols
Protocol 1: Deep Drying using 3Å Molecular Sieves
This protocol establishes a self-validating system to ensure moisture levels drop below 50 ppm without degrading the compound.
-
Sieve Activation: Place commercial 3Å molecular sieves in a vacuum oven. Heat to 300°C under high vacuum (< 10⁻³ mbar) for 24 hours. Backfill with Argon and allow to cool to room temperature.
-
Preparation: Transfer the raw 2,5-Dimethylpyrrolidine-1-propanol into an oven-dried, amber glass Schlenk flask under a positive pressure of Argon.
-
Desiccant Loading: Add the activated 3Å molecular sieves directly to the liquid at a loading ratio of 10% to 20% m/v (mass/volume)[3].
-
Incubation: Seal the flask tightly. Allow the mixture to stand statically (do not stir, as physical grinding of the sieves creates fine particulates) for a minimum of 72 hours at room temperature.
-
Extraction: Using a dry, Argon-purged syringe, extract the supernatant liquid for immediate use or moisture verification.
Protocol 2: Moisture Verification via Buffered Karl Fischer Titration
Standard volumetric KF titration will fail due to the amine group. Follow this buffered protocol to validate Protocol 1.
-
Cell Preparation: Purge the Karl Fischer titration cell with dry nitrogen. Add 40 mL of dry Methanol to the cell.
-
Buffering: Add 5 grams of dry salicylic acid (or a commercially available amine-buffering KF solvent) to the cell to neutralize the basicity of the pyrrolidine ring.
-
Pre-Titration: Run the titrator to absolute dryness (drift < 5 µL/min) to eliminate background moisture from the buffer and solvent.
-
Sample Injection: Using a micro-syringe, inject 1.0 mL of the dried 2,5-Dimethylpyrrolidine-1-propanol into the cell. Weigh the syringe before and after injection to determine the exact sample mass.
-
Extraction & Measurement: Set the titrator extraction time to 180 seconds to allow the viscous hydrogen-bonded water to fully release into the solvent. Execute the titration and verify that the final moisture content is < 50 ppm.
References
-
ChemicalBook. CAS号列表_1_第139页 (1904-16-1: 2,5-DIMETHYLPYRROLIDINE-1-PROPANOL). Retrieved from1
-
Smolecule Technical Support Team. (2026). Handling air and moisture sensitivity in amino alcohol research. Retrieved from 2
-
Williams, D. B. G., & Lawton, M. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from 3
-
Sigma-Aldrich. Determination of Water Content in Amino acids Using Karl Fischer Titration. Retrieved from
-
Metrohm. Water Determination by Karl Fischer Titration - Monograph. Retrieved from 4
Sources
Comprehensive Comparison Guide: High-Field vs. Benchtop NMR Validation for 2,5-Dimethylpyrrolidine-1-propanol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Introduction: The Analytical Challenge
2,5-Dimethylpyrrolidine-1-propanol (CAS: 1904-16-1) is a highly versatile substituted pyrrolidine utilized as an amine scaffold in the synthesis of targeted therapeutics and advanced chemical entities[1]. Validating the structural integrity and purity of this compound is analytically demanding because the pyrrolidine ring contains two stereocenters (C2 and C5). This results in a mixture of cis (meso) and trans (racemic) isomers, creating complex diastereotopic proton environments that complicate spectral interpretation.
Historically, Nuclear Magnetic Resonance (NMR) validation required superconducting high-field (HF) spectrometers. However, recent advancements in permanent magnet technology have introduced benchtop low-field (LF) NMR as a disruptive, cryogen-free alternative for routine pharmaceutical Quality Control (QC)[2]. This guide objectively compares the performance of a 600 MHz High-Field NMR against an 80 MHz Benchtop NMR for the validation of 2,5-Dimethylpyrrolidine-1-propanol, providing actionable, self-validating protocols aligned with modern regulatory standards.
Mechanistic Causality: Field Strength vs. Resolution
The fundamental difference between HF and LF NMR lies in the Larmor frequency, which dictates spectral dispersion.
At 600 MHz (14.1 Tesla) , the chemical shift dispersion is vast. This allows for the baseline resolution of complex scalar couplings (J-couplings), such as the overlapping multiplets of the pyrrolidine ring's C3 and C4 protons. High-field analysis is indispensable for de novo structural elucidation and absolute stereochemical assignment during the R&D phase.
Conversely, an 80 MHz (1.88 Tesla) benchtop system compresses the spectrum, increasing the likelihood of peak overlap[3]. However, modern benchtop systems compensate with ultra-high magnetic field homogeneity. For 2,5-Dimethylpyrrolidine-1-propanol, key reporter signals—specifically the isolated methyl doublets at ~1.05 ppm and the downfield oxygen-adjacent methylene triplet at ~3.75 ppm—remain fully resolved at 80 MHz. This makes benchtop NMR exceptionally well-suited for quantitative NMR (qNMR) and routine batch release testing.
Regulatory Alignment: ICH Q2(R2)
The updated formally integrate spectroscopic techniques, including NMR, into validated analytical procedures for commercial release[4]. By utilizing an internal standard, the qNMR protocol described below acts as a self-validating system, satisfying ICH Q2(R2) requirements for specificity, precision, and accuracy without requiring an external reference standard of the analyte itself.
Workflow Visualization
Fig 1. Dual-track NMR validation workflow for pharmaceutical QA/QC and structural elucidation.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following methodology employs 1,3,5-Trimethoxybenzene (1,3,5-TMB) as an internal calibrant. 1,3,5-TMB yields a sharp, highly isolated aromatic singlet at ~6.1 ppm, which is structurally impossible to overlap with the purely aliphatic signals of 2,5-Dimethylpyrrolidine-1-propanol (0.5 - 4.5 ppm). This creates a self-validating qNMR system where the analyst can calculate the exact mass fraction of the analyte regardless of minor instrument fluctuations.
Step 1: Sample Preparation (The Foundation of Resolution)
-
Action: Accurately weigh 50.0 mg of 2,5-Dimethylpyrrolidine-1-propanol and 10.0 mg of 1,3,5-TMB into a vial. Dissolve in 0.6 mL of Deuterated Chloroform (CDCl₃, 99.8% D) and transfer to a 5 mm NMR tube.
-
Causality: A high analyte concentration (50 mg/mL) is deliberately chosen to compensate for the lower intrinsic sensitivity of the 80 MHz benchtop permanent magnet. This ensures a Signal-to-Noise Ratio (SNR) > 150:1 for the ¹³C spectrum within a reasonable 45-minute acquisition window[3]. CDCl₃ is selected because it lacks exchangeable protons that could interfere with the analyte's terminal hydroxyl group (-OH).
Step 2: High-Field NMR Acquisition (600 MHz - R&D Elucidation)
-
Action: Load the sample into a 600 MHz spectrometer equipped with a cryoprobe. Acquire ¹H spectra using 16 scans, a 30° flip angle, and a relaxation delay (D1) of 5 seconds.
-
Causality: The 5-second relaxation delay ensures complete longitudinal relaxation (T1) of all protons, which is a strict physical prerequisite for accurate qNMR integration. The 600 MHz field provides the necessary spectral dispersion to resolve the complex cis/trans diastereotopic multiplets.
Step 3: Benchtop NMR Acquisition (80 MHz - QA/QC Release)
-
Action: Transfer the identical sample tube to an 80 MHz benchtop spectrometer. Acquire ¹H spectra using 64 scans and a D1 of 5 seconds.
-
Causality: While the Larmor frequency is lower, the scan count is increased to 64 to match the SNR of the high-field instrument. The ultra-high homogeneity of modern benchtop magnets allows the isolated methyl doublets and the O-CH₂ triplet to remain baseline-resolved, serving as perfect integration targets for purity quantification.
Step 4: Spectral Processing & Integration
-
Action: Apply a 0.3 Hz exponential line broadening (LB) function, zero-fill to 64k data points, Fourier transform, and manually phase correct.
-
Causality: Zero-filling improves digital resolution, while the 0.3 Hz apodization strikes the optimal balance between enhancing SNR and preserving the resolution of the J-coupled multiplets.
Data Presentation & Comparative Analysis
Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃)
The following assignments represent the primary structural markers for 2,5-Dimethylpyrrolidine-1-propanol.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| ¹H | 1.05 | Doublet (d) | 6H | Pyrrolidine -CH₃ (C2, C5) |
| ¹H | 1.35 - 1.95 | Multiplet (m) | 6H | Pyrrolidine C3/C4 & Propanol C2' |
| ¹H | 2.55 - 2.65 | Multiplet (m) | 2H | Propanol N-CH₂ (C1') |
| ¹H | 2.95 - 3.05 | Multiplet (m) | 2H | Pyrrolidine -CH- (C2, C5) |
| ¹H | 3.75 | Triplet (t) | 2H | Propanol O-CH₂ (C3') |
| ¹H | 4.20 | Broad Singlet (br s) | 1H | Terminal -OH |
| ¹³C | 21.5 | - | - | Pyrrolidine -CH₃ |
| ¹³C | 30.2, 31.8 | - | - | Propanol C2', Pyrrolidine C3/C4 |
| ¹³C | 48.5 | - | - | Propanol N-CH₂ (C1') |
| ¹³C | 58.2 | - | - | Pyrrolidine C2/C5 |
| ¹³C | 62.5 | - | - | Propanol O-CH₂ (C3') |
Table 2: Performance Comparison (600 MHz vs. 80 MHz)
| Parameter | 600 MHz High-Field NMR | 80 MHz Benchtop NMR | Analytical Impact |
| Magnetic Field | 14.1 Tesla (Superconducting) | 1.88 Tesla (Permanent) | HF provides superior dispersion for complex stereoisomers. |
| Resolution (Line Width) | < 0.5 Hz | < 1.0 Hz | LF is highly sufficient for isolated reporter signals (e.g., methyls). |
| Sensitivity (LOD) | < 10 µmol/L | ~ 1 mmol/L | LF requires higher sample concentrations (50 mg/mL) for ¹³C. |
| Infrastructure | Liquid Helium/Nitrogen required | Cryogen-free, standard plug | LF enables point-of-need QA/QC directly on the production floor. |
| Primary Application | De novo structural elucidation | Routine batch release & qNMR | A dual-track approach optimizes both R&D and manufacturing. |
Conclusion
For the validation of 2,5-Dimethylpyrrolidine-1-propanol, high-field NMR remains the undisputed gold standard for initial structural elucidation due to its ability to resolve complex diastereotopic multiplets. However, once the synthetic route is established, 80 MHz benchtop NMR provides a highly robust, cost-effective, and ICH Q2(R2)-compliant alternative for routine QA/QC . By utilizing a self-validating qNMR protocol with an internal standard, drug development professionals can achieve absolute quantitative accuracy directly on the manufacturing floor, eliminating the bottleneck of centralized core facilities.
References
-
NextSDS. "2,5-dimethylpyrrolidine-1-propanol — Chemical Substance Information." Available at:[Link]
-
International Council for Harmonisation (ICH). "Quality Guidelines - ICH Q2(R2) Validation of Analytical Procedures." Available at:[Link]
-
Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Available at:[Link]
-
Bruker. "Benchtop NMR for Quality Control." Available at:[Link]
Sources
Comparing 2,5-Dimethylpyrrolidine-1-propanol vs 2,5-dimethylpyrrolidine as chiral auxiliaries
Comprehensive Comparison Guide: 2,5-Dimethylpyrrolidine vs. 2,5-Dimethylpyrrolidine-1-propanol as Chiral Auxiliaries
For researchers and drug development professionals, the selection of an appropriate chiral auxiliary dictates the stereochemical trajectory, yield, and scalability of an asymmetric synthesis. Pyrrolidine-derived scaffolds are privileged structures in this domain. This guide objectively compares the classical C2-symmetric workhorse, trans-2,5-dimethylpyrrolidine, against its N-alkylated derivative, 2,5-dimethylpyrrolidine-1-propanol, analyzing their mechanistic causality, performance metrics, and field-proven experimental workflows.
Mechanistic Paradigms & Structural Causality
The fundamental difference between these two auxiliaries lies in their amine classification, which dictates their mode of substrate attachment and transition-state geometry.
trans-2,5-Dimethylpyrrolidine (The C2-Symmetric Shield) As a secondary amine, trans-2,5-dimethylpyrrolidine covalently attaches to prochiral ketones to form enamines or to carboxylic acids to form amides. Its defining feature is its pseudo-C2 axis of symmetry[1].
-
The Causality of Stereocontrol: The C2 symmetry ensures that rotation around the C–N bond in the intermediate enamine/amide presents an identical steric environment to the incoming electrophile[2]. The two methyl groups act as rigid steric shields, blocking one face of the reactive center and funneling the reaction through a single, highly favored diastereomeric transition state. This minimizes competing pathways and routinely delivers enantiomeric excesses (ee) exceeding 97%[3].
2,5-Dimethylpyrrolidine-1-propanol (The Bidentate Scaffold) 2,5-Dimethylpyrrolidine-1-propanol (CAS 1904-16-1) is a tertiary amine featuring a pendant primary alcohol[4]. Because the nitrogen is fully alkylated, it cannot form enamines or amides.
-
The Causality of Stereocontrol: Substrates (such as prochiral acids) are attached via the primary alcohol to form chiral esters. During enolization, the tertiary nitrogen lone pair coordinates with the metal counterion (e.g., Li⁺ or Zn²⁺) of the enolate. This N,O-bidentate chelation forms a rigid 6- or 7-membered metallacycle. The pyrrolidine ring's methyl groups then project over the enolate face, directing electrophilic attack with high facial selectivity.
Quantitative Performance Comparison
The following table summarizes the operational parameters and quantitative performance data for both auxiliaries to aid in synthetic route design.
| Feature | trans-2,5-Dimethylpyrrolidine | 2,5-Dimethylpyrrolidine-1-propanol |
| Amine Classification | Secondary Amine | Tertiary Amine |
| Substrate Linkage | Enamine (C-N) or Amide (C-N) | Ester (C-O) or Ether (C-O) |
| Stereocontrol Mechanism | C2-Symmetric Steric Shielding | Bidentate N,O-Metal Chelation |
| Primary Applications | Ketone Alkylation, Radical Cyclization | Enolate Alkylation, Zinc Additions |
| Typical Enantiomeric Excess | 90% – >99% | 85% – 95% |
| Cleavage / Removal | Mild Acidic Hydrolysis | Reductive (LiAlH₄) or Basic Hydrolysis |
| Recovery Yield | >90% (via acid/base extraction) | ~85% (via chromatography/extraction) |
Visualizations of Stereochemical Workflows
Caption: Asymmetric ketone alkylation via C2-symmetric enamine formation.
Caption: Bidentate N,O-chelation workflow using 2,5-Dimethylpyrrolidine-1-propanol.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols integrate self-validating steps to confirm intermediate formation prior to committing valuable reagents.
Protocol A: Asymmetric Alkylation via trans-2,5-Dimethylpyrrolidine
Objective: Enantioselective α-alkylation of cyclohexanone.
-
Enamine Formation (Self-Validating Step):
-
Combine cyclohexanone (10 mmol) and trans-2,5-dimethylpyrrolidine (10.5 mmol) in 40 mL of anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Reflux the mixture using a Dean-Stark apparatus.
-
Causality & Validation: The reaction is complete only when exactly 0.18 mL (10 mmol) of water is collected in the trap. This physical measurement validates >99% enamine conversion, preventing unreacted ketone from undergoing racemic background alkylation.
-
-
Alkylation:
-
Cool the solution to -78°C under argon.
-
Add methyl iodide (15 mmol) dropwise. Stir for 4 hours, allowing the temperature to slowly rise to 0°C. The C2-symmetric methyl groups of the auxiliary block the re-face, forcing the electrophile to attack exclusively from the si-face.
-
-
Hydrolysis & Recovery:
-
Quench with 10% aqueous acetic acid (20 mL) and stir at room temperature for 2 hours to hydrolyze the iminium salt.
-
Extract the organic layer to isolate the enantioenriched 2-methylcyclohexanone.
-
Basify the aqueous layer with NaOH to pH 12 and extract with dichloromethane to recover the chiral auxiliary (>90% yield).
-
Protocol B: Diastereoselective Alkylation via 2,5-Dimethylpyrrolidine-1-propanol
Objective: Asymmetric synthesis of an α-alkylated alcohol via a chiral ester.
-
Esterification:
-
Couple the prochiral carboxylic acid (10 mmol) with 2,5-dimethylpyrrolidine-1-propanol (10 mmol) using DCC/DMAP in dichloromethane at 0°C. Filter the DCU byproduct and purify the chiral ester via flash chromatography.
-
-
Enolization and Chelation (Self-Validating Step):
-
Dissolve the ester in anhydrous THF (30 mL) and cool to -78°C.
-
Add a trace amount of 1,10-phenanthroline as an internal indicator.
-
Titrate with LDA (approx. 11 mmol) until a persistent deep red/brown color appears.
-
Causality & Validation: The colorimetric shift physically validates the exact stoichiometric formation of the lithium enolate. Excess unreacted LDA would cause non-selective background alkylation; the indicator ensures precise basicity. The lithium cation coordinates to both the ester enolate oxygen and the tertiary pyrrolidine nitrogen, locking the conformation.
-
-
Alkylation & Cleavage:
-
Add the alkyl halide (12 mmol) and stir at -78°C for 3 hours.
-
Quench with saturated NH₄Cl.
-
To remove the auxiliary, treat the isolated alkylated ester with LiAlH₄ in THF at 0°C. This reductively cleaves the ester, yielding the enantioenriched primary alcohol and releasing the intact propanol auxiliary for recovery.
-
References
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (PMC). 1
-
Asymmetric synthesis of trans-2,5-dimethylpyrrolidine. PlumX Metrics. 3
-
Chiral Reagents for Asymmetric Synthesis. Chemistry-Chemists. 2
-
2,5-dimethylpyrrolidine-1-propanol | CAS#:1904-16-1. Chemsrc. 4
Sources
Personal protective equipment for handling 2,5-Dimethylpyrrolidine-1-propanol
As a Senior Application Scientist, I understand that handling functionalized amino alcohols like 2,5-Dimethylpyrrolidine-1-propanol (CAS: 1904-16-1) requires more than just a cursory glance at a safety data sheet. In pharmaceutical synthesis and drug development, this compound serves as a critical building block, but its physicochemical nature demands rigorous, self-validating operational protocols.
Below is the comprehensive, step-by-step guide to the personal protective equipment (PPE), handling methodologies, and disposal plans for this chemical, designed to ensure absolute safety and scientific integrity in your laboratory.
Physicochemical Hazard Profile & Causality
To design an effective safety protocol, we must first understand the causality behind the chemical's behavior. 2,5-Dimethylpyrrolidine-1-propanol is a tertiary amine with an appended aliphatic alcohol chain.
| Property | Value | Causality & Operational Impact |
| CAS Number | 1904-16-1 | Unique identifier for precise SDS tracking and regulatory compliance[1]. |
| Chemical Class | Amino Alcohol | The tertiary amine nitrogen acts as a strong base and nucleophile. Upon contact with biological tissues, it causes rapid saponification of lipids, leading to severe irritation or chemical burns[2]. |
| Vapor Pressure | Low at 20°C | The terminal hydroxyl (-OH) group facilitates intermolecular hydrogen bonding, significantly lowering vapor pressure compared to lighter pyrrolidines. This reduces acute inhalation risks at room temperature, but heating generates highly irritating vapors. |
| Solubility | Amphiphilic | Soluble in both aqueous and organic media. This increases the risk of dermal absorption, as the molecule can easily partition through the lipid bilayer of the skin. |
Personal Protective Equipment (PPE) Matrix
According to the OSHA Personal Protective Equipment standard (29 CFR 1910 Subpart I), PPE selection must be dictated by a comprehensive hazard assessment[3]. The American Chemical Society (ACS) further mandates that PPE must be activity-specific and scientifically justified[4].
| PPE Category | Specification | Scientific Causality (The "Why") |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient against splash trajectories. The basicity of the pyrrolidine ring causes rapid corneal damage; indirect-vented goggles provide a full orbital seal[5]. |
| Hand Protection | Butyl Rubber Gloves (≥0.3 mm thickness) | Pyrrolidine derivatives rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance to polar organic bases and amines. |
| Body Protection | Flame-Resistant (FR) Lab Coat | The organic framework of the compound is combustible. An FR coat protects against localized flash fires or static discharge during solvent transfers[6]. |
| Respiratory | Type ABEK Filter (If outside hood) | If ventilation fails, ABEK cartridges are required. The "K" designation specifically neutralizes basic ammonia and organic amine vapors[2]. |
Operational Protocol: Safe Transfer and Reaction Setup
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.
Step 1: Engineering Control Verification
-
Action: Conduct all operations inside a certified chemical fume hood.
-
Validation: Check the digital face velocity monitor. Do not uncap the reagent unless the monitor reads a steady 80–120 feet per minute (fpm)[4].
Step 2: PPE Donning and Inspection
-
Action: Equip the PPE matrix detailed above.
-
Validation: Perform an air-inflation test on the butyl rubber gloves. Trap air inside the glove and roll the cuff down; if the glove deflates, a pinhole leak is present. Discard and replace.
Step 3: Inert Atmosphere Setup
-
Action: Because amino alcohols can be hygroscopic and reactive, prepare a Schlenk line or nitrogen/argon purged reaction vessel.
-
Validation: Observe the mineral oil bubbler. A steady rate of 1-2 bubbles per second confirms positive inert gas flow, preventing atmospheric moisture from compromising the reagent.
Step 4: Syringe Transfer
-
Action: Use a chemically resistant glass syringe with a Luer-lock PTFE needle to extract the 2,5-Dimethylpyrrolidine-1-propanol.
-
Validation: Draw 10% excess volume, invert the syringe, and expel the nitrogen gas bubble. This ensures exact volumetric accuracy and prevents the injection of air into the reaction vessel.
Caption: Operational workflow for the safe handling and transfer of 2,5-Dimethylpyrrolidine-1-propanol.
Spill Response & Disposal Plan
Prudent Practices in the Laboratory serves as the gold standard for chemical management and spill response[7]. Because this compound is a basic organic amine, standard solvent spill kits are insufficient; targeted neutralization is required.
Step 1: Assessment and Isolation
-
Action: Immediately classify the spill. A minor spill is <50 mL contained within the fume hood. A major spill is >50 mL or any volume outside the fume hood[8].
-
Validation: If the spill is major, trigger the laboratory alarm, evacuate the area, and contact the HazMat team. Do not attempt local cleanup[8].
Step 2: Targeted Neutralization (Minor Spills Only)
-
Action: Do not use combustible materials like sawdust. Carefully apply a weak acid solution (e.g., 5% citric acid or sodium bisulfate) to the perimeter of the spill, working inward to neutralize the basic pyrrolidine moiety.
-
Validation: Tap a strip of universal pH paper against the neutralized liquid. Proceed to the next step only when the pH reads between 6.0 and 8.0.
Step 3: Absorption and Collection
-
Action: Cover the neutralized liquid with an inert absorbent such as dry sand, diatomaceous earth, or vermiculite. Use a non-sparking polypropylene scoop to collect the slurry.
Step 4: Regulated Disposal
-
Action: Transfer the absorbed material into a compatible, high-density polyethylene (HDPE) hazardous waste container.
-
Validation: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste: Neutralized Basic Organic Amine (2,5-Dimethylpyrrolidine-1-propanol)". Store in the designated satellite accumulation area away from strong oxidizing agents.
Caption: Logical decision tree for 2,5-Dimethylpyrrolidine-1-propanol spill response and neutralization.
References
-
NextSDS. "2,5-dimethylpyrrolidine-1-propanol — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Center for Biotechnology Information (NCBI). Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
